Goshonoside F2

Description

Overview of Diterpene Glycoside Chemistry

Diterpene glycosides represent a substantial class of natural products characterized by a diterpenoid skeleton—a structure derived from four isoprene (B109036) units—that is further modified by the attachment of one or more sugar moieties (glycosylation) hmdb.caebi.ac.ukfoodb.cafrontiersin.orgscispace.comuz.ac.zwnih.gov. This glycosylation significantly influences the compound's solubility, bioavailability, and biological interactions. The diterpenoid backbone itself can vary widely, encompassing various structural types such as labdanes, kauranes, and others, each contributing to the diverse chemical landscape of this group. Diterpene glycosides are found across numerous plant families and are recognized for their broad spectrum of biological activities, making them subjects of extensive research in natural product chemistry nih.govderpharmachemica.comagriculturejournals.czgoogle.com. Examples like steviosides and rebaudiosides from Stevia rebaudiana are well-known for their sweetening properties and are widely studied for their potential health benefits nih.govderpharmachemica.comagriculturejournals.czgoogle.com.

Context within the Rubus Genus Phytochemistry

The Rubus genus, belonging to the Rosaceae family, is renowned for its rich and diverse phytochemical profile dergipark.org.trphytopharmajournal.comresearchgate.netpensoft.netresearchgate.netekb.eg. Plants within this genus, commonly known as brambles, raspberries, and blackberries, are sources of various valuable compounds including ellagitannins, flavonoids, phenolic acids, anthocyanins, and terpenoids dergipark.org.trphytopharmajournal.comresearchgate.netpensoft.netresearchgate.netekb.eg. These constituents contribute to the well-documented medicinal and nutritional properties of Rubus species, which have been utilized in traditional medicine systems worldwide for centuries frontiersin.orgdergipark.org.trphytopharmajournal.comresearchgate.netpensoft.netresearchgate.netekb.eg. Among the terpenoids found in Rubus, diterpene glycosides hold particular importance. Specifically, the Rubus chingii species is recognized for its characteristic diterpene constituents, including the goshonosides frontiersin.org. Goshonosides F1 through F5, including Goshonoside F2, have been predominantly isolated from the leaves of Rubus chingii, establishing them as key markers for this species frontiersin.orgscispace.combiocrick.comresearchgate.netresearchgate.net.

Significance of this compound as a Characteristic Natural Product

This compound holds significance as a characteristic natural product, particularly in the chemotaxonomic identification and study of the Rubus genus. Its consistent presence in the leaves of Rubus chingii has been instrumental in confirming the botanical identity of this species and its related folk medicine uses biocrick.comresearchgate.net. As a diterpene glycoside, this compound contributes to the complex array of bioactive compounds present in Rubus leaves, which are increasingly being explored for their potential health-promoting properties frontiersin.orgekb.eg. Its isolation and characterization are part of ongoing efforts to understand the full phytochemical repertoire of Rubus species and to identify novel compounds with potential applications in various industries, including pharmaceuticals and nutraceuticals frontiersin.orgcymitquimica.com. The study of this compound contributes to the broader understanding of diterpene glycoside chemistry and the intricate metabolic pathways within medicinal plants.

Structure

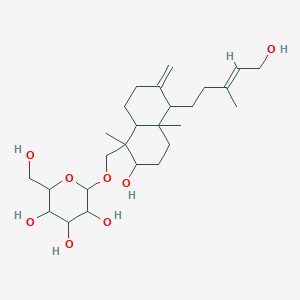

2D Structure

Properties

CAS No. |

90851-25-5 |

|---|---|

Molecular Formula |

C26H44O8 |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-[[2-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H44O8/c1-15(10-12-27)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-33-24-23(32)22(31)21(30)18(13-28)34-24/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+ |

InChI Key |

CWDBCXIAEGDANA-XNTDXEJSSA-N |

Isomeric SMILES |

C/C(=C\CO)/CCC1C(=C)CCC2C1(CCC(C2(C)COC3C(C(C(C(O3)CO)O)O)O)O)C |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCC(C2(C)COC3C(C(C(C(O3)CO)O)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Goshonoside F2

Primary Botanical Sources: Rubus chingii Hu

Rubus chingii Hu, also known as Chinese raspberry or "Fu-Pen-Zi," is a significant species within the Rubus genus, widely distributed in China and Japan cjnmcpu.comnih.gov. Phytochemical investigations have identified Goshonoside F2 as a key constituent of this plant.

This compound, along with related compounds such as Goshonoside F1, F3, F4, and F5, are predominantly found in the leaves of Rubus chingii cjnmcpu.comnih.govresearchgate.netpensoft.netdergipark.org.trfrontiersin.org. These specific goshonosides are considered characteristic of the leaves of this species researchgate.netdergipark.org.trfrontiersin.org. While Goshonoside G is reported to be found solely in the fruits of R. chingii, Goshonosides F1-F5 are specifically located in the leaves dergipark.org.trfrontiersin.org. Some studies also indicate that Goshonosides F6 and F7 can be isolated from both the leaves and fruits of R. chingii frontiersin.org. However, this compound is consistently reported as a leaf constituent nih.govresearchgate.net.

The identification of Goshonosides F1-F5, including this compound, in the leaves of Rubus chingii has been noted for its chemotaxonomic significance. Their presence has been used to establish the chemotaxonomic identity between Japanese and Chinese populations of R. chingii researchgate.net. Goshonosides, as a class of labdane-type diterpenes, are considered characteristic compounds of R. chingii, contributing to the understanding of its chemical profile within the genus pensoft.netfrontiersin.org.

Identified Presence in Other Rubus Species

Beyond Rubus chingii, this compound has also been identified in other species of the Rubus genus.

This compound has been isolated from the fruits of Rubus foliolosus researchgate.netneist.res.inugr.es. Studies have reported the isolation of several labdane-type diterpene glycosides, including Goshonosides F1-F5, from the fruits of this species, which is used as a traditional medicine in China researchgate.net.

Research on Rubus niveus has also indicated the presence of this compound. Studies listing the isolated chemical constituents of R. niveus include Goshonoside F1, F2, F3, F4, F5, F6, and F7 phytopharmajournal.comresearchgate.net.

Information regarding the presence or ambiguity of this compound in Rubus sanctus was not found in the provided search results. While Rubus sanctus is mentioned as a prospective raw material for therapeutic applications within the Rubus genus, specific details about this compound in this species are absent.

Compound List

Goshonoside F1

This compound

Goshonoside F3

Goshonoside F4

Goshonoside F5

Goshonoside F6

Goshonoside F7

Goshonoside G

Steviol

Fupenzic acid

Pedunculoside

Sauvissimoside R1

4-Epinigaichigoside F1

Ziyuglycoside

Euscaphic acid

1R,2R,3,19R-tetrahydroxyurs-12-en-28-oic acid

19R-hydroxyasiatic acid

2R,3,19R-trihydroxyurs-12-en-23-oic acid

Kaempferol

Quercetin

Astragalin

Isoquercitrin

Kaempferol-3-O-β-D-glucuronic acid methyl ester

4-Hydroxybenzonic acid

Hentriacontane

β-sitosterol

Gallic acid

3,5-Dihydroxybenzoic acid

Ellagic acid

Rutin

Tannic acid

Oleanolic acid

Rubinic acid

Chingiitannin A

Isolation and Purification Methodologies for Goshonoside F2

Historical Perspective on Isolation from Natural Sources

Goshonoside F2, along with a series of related diterpene glycosides, was first isolated from plants of the Rubus genus, which is part of the Rosaceae family. Initial research identified this compound in the leaves of Rubus chingii and the fruits of Rubus foliolosus. thieme-connect.comfrontiersin.org Subsequent phytochemical investigations have also reported its presence in other species within the same genus, such as Rubus niveus. phytopharmajournal.com The discovery of these compounds has been part of broader efforts to characterize the chemical constituents of plants used in traditional medicine. frontiersin.orgphytopharmajournal.com The isolation of this compound is often reported alongside other goshonosides, such as F1, F3, F4, and F5, primarily from the leaves of these plants. frontiersin.orgphytopharmajournal.comfrontiersin.org

| Compound | Plant Source(s) | Plant Part(s) |

| This compound | Rubus chingii, Rubus foliolosus, Rubus niveus | Leaves, Fruits |

| Goshonoside F1 | Rubus chingii, Rubus niveus | Leaves |

| Goshonoside F3 | Rubus chingii, Rubus niveus | Leaves |

| Goshonoside F4 | Rubus chingii, Rubus niveus | Leaves |

| Goshonoside F5 | Rubus chingii, Rubus niveus | Leaves |

Extraction Techniques from Plant Material (e.g., Methanol (B129727) Extract)

The initial step in isolating this compound involves the extraction of phytochemicals from the plant material. Methanol is a commonly employed solvent for this purpose due to its ability to effectively solubilize a wide range of polar and non-polar compounds, including diterpene glycosides. nih.govnih.govresearchgate.net

The general procedure for creating a methanol extract is as follows:

Preparation of Plant Material : The collected plant parts, such as leaves, are air-dried to reduce moisture content and then ground into a coarse powder. nih.govresearchgate.net This increases the surface area for efficient solvent penetration.

Solvent Extraction : The powdered plant material is soaked in methanol. researchgate.net This can be done through various methods, including maceration (soaking at room temperature for an extended period) or Soxhlet extraction, which uses heat to continuously cycle fresh solvent through the sample. nih.gov The ratio of plant material to solvent is a critical parameter, with ratios like 1:5 (grams of sample to milliliters of solvent) being utilized. myfoodresearch.com

Filtration and Concentration : After the extraction period, the mixture is filtered to separate the solid plant debris from the liquid extract. The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator. This process removes the methanol, yielding a viscous, semi-solid crude extract that contains a complex mixture of compounds, including this compound. nih.gov

Hydroalcoholic mixtures, such as methanol-water solutions, are also highly effective. Water acts as a swelling agent for the plant material, which can enhance the contact between the solvent and the plant cells, thereby improving the extraction efficiency of phenolic compounds and glycosides. nih.gov

| Extraction Step | Purpose | Common Method(s) |

| Sample Preparation | Increase surface area for solvent contact | Air-drying and grinding of plant material |

| Extraction | Solubilize target compounds from plant matrix | Maceration, Soxhlet extraction, Ultrasonic-assisted extraction |

| Concentration | Remove solvent to obtain a crude extract | Filtration followed by rotary evaporation |

Chromatographic Purification Strategies for Diterpene Glycosides

Following extraction, the crude extract contains a multitude of compounds. The purification of this compound requires the use of various chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

The purification of diterpene glycosides typically involves a multi-step chromatographic process:

Initial Fractionation : The crude methanol extract is often first subjected to liquid-liquid partitioning or column chromatography using a non-polar stationary phase like silica gel. Elution is performed with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). This initial step separates the complex mixture into several simpler fractions.

Fine Purification : The fractions containing the diterpene glycosides are then subjected to further chromatographic steps for fine purification. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideally suited for processing multicomponent samples and is a primary choice for isolating pure compounds. uz.ac.zw Both analytical and preparative scale HPLC can be used. Other methods like preparative Thin Layer Chromatography (TLC) have also been successfully used to isolate individual compounds from complex extracts. uz.ac.zw Repeated column chromatography using different stationary phases (e.g., Sephadex LH-20, reversed-phase C18) and mobile phase systems is common to achieve high purity of the target compound, this compound.

Chemical Synthesis and Derivatization of Goshonoside F2 and Analogues

Total Synthesis Approaches

The total synthesis of complex natural products like Goshonoside F2 is a significant undertaking in organic chemistry, aiming to construct the molecule from simpler, commercially available starting materials. Such endeavors are crucial for confirming structural assignments, providing access to larger quantities of the compound for further study, and enabling the synthesis of analogues with potentially improved properties.

Research has indicated that total synthetic approaches have been applied to Goshonoside F1, F2, and F3 researchgate.netresearchgate.net. The synthesis of labdane-type diterpenes often involves strategies that build the characteristic bicyclic core and then elaborate the side chains and glycosidic linkages nih.govresearchgate.netmdpi.compensoft.netnih.gov. Methodologies such as titanocene(III)-catalyzed reactions have been highlighted as effective tools for the synthesis of terpenoids, including goshonosides, due to their ability to promote radical cascade cyclizations and other transformations under mild conditions researchgate.netugr.esmdpi.com.

However, specific, step-by-step protocols detailing the total synthesis of this compound, including key intermediates, reagents, reaction conditions, and yields, are not widely published in the accessible scientific literature. The complexity of the labdane (B1241275) skeleton, coupled with the glycosidic moiety, presents considerable synthetic challenges. Consequently, detailed research findings and data tables for the total synthesis of this compound cannot be provided based on the available information.

Semi-synthetic Modifications and Analog Preparation

Semi-synthetic modifications involve altering the structure of a naturally occurring compound to create derivatives or analogues. This approach can be valuable for exploring structure-activity relationships (SAR), enhancing biological efficacy, improving pharmacokinetic properties, or reducing toxicity. For this compound, such modifications could target the hydroxyl groups on the diterpene core or the sugar moiety.

Biological Activities and Preclinical Investigations of Goshonoside F2

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

Information regarding the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity of Goshonoside F2 is not available in the current scientific literature.

Mechanisms of Action of Goshonoside F2 at Molecular and Cellular Levels

Molecular Target Identification and Validation (e.g., PTP1B)

There is a notable absence of published scientific studies identifying and validating specific molecular targets for Goshonoside F2. Consequently, its interaction with protein tyrosine phosphatase 1B (PTP1B), or any other specific protein, has not been documented in the available literature. While PTP1B is a recognized target for compounds investigated for metabolic diseases, no research currently links this compound to this enzyme. nih.govnih.gov

Cellular Pathway Modulation (If applicable to identified targets)

Given that no specific molecular targets for this compound have been identified, there is no corresponding information on the modulation of cellular pathways. The scientific community has yet to publish findings on how this compound may influence signaling cascades or other cellular processes.

In contrast, a similarly named compound, Ginsenoside F2, has been the subject of various studies. This research has explored its effects on cellular signaling pathways, including the PI3K/AKT/GSK-3β and MAPK pathways, particularly in the context of glucose metabolism and inflammatory responses. nih.govresearchgate.netkoreascience.krnih.govnih.gov However, it is crucial to distinguish that these findings pertain to Ginsenoside F2 and cannot be attributed to this compound.

Further research is necessary to elucidate the potential biological activities and mechanisms of action of this compound.

Structure Activity Relationship Sar Studies of Goshonoside F2 and Analogues

Correlation Between Chemical Structure and Biological Efficacy

The biological efficacy of ocotillol-type ginsenosides (B1230088), including by extension Goshonoside F2, is intricately linked to their unique chemical architecture, which consists of a dammarane-type tetracyclic triterpenoid (B12794562) skeleton featuring a characteristic tetrahydrofuran (B95107) ring in the side chain. cjnmcpu.com Several structural components have been identified as key modulators of biological activity.

The stereochemistry of the molecule, particularly at the C-20 and C-24 positions within the side chain, plays a pivotal role in determining the pharmacological profile. cjnmcpu.com For instance, the configuration of these chiral centers can significantly impact the molecule's ability to interact with biological targets, leading to stereoselective effects. Studies on ocotillol epimers have demonstrated that different stereoisomers can elicit distinct biological responses. For example, in the context of anti-inflammatory activity, 20(S)-ocotillol and 20(R)-ocotillol exhibit different effects on inflammatory mediators. semanticscholar.orgnih.gov The 20(S)-epimers have been observed to primarily inhibit the release of prostaglandin (B15479496) E2 (PGE2), whereas the 20(R)-epimers tend to inhibit tumor necrosis factor-alpha (TNF-α). semanticscholar.orgnih.govencyclopedia.pub This suggests that the spatial arrangement of substituents at C-20 is a critical factor for receptor binding and subsequent biological signaling.

Furthermore, the presence and location of hydroxyl groups on the dammarane (B1241002) skeleton are significant for the biological efficacy of ocotillol-type saponins. These functional groups can participate in hydrogen bonding with target proteins, thereby influencing the binding affinity and specificity of the molecule.

Impact of Structural Modifications on Biological Activity Profiles

The systematic modification of the this compound scaffold, or that of closely related ocotillol-type ginsenosides, has provided valuable insights into the SAR of this class of compounds. These modifications typically target the aglycone backbone, the side chain, or the sugar moieties to investigate their contribution to the observed biological effects.

Modifications at the C-3, C-12, and the furan (B31954) ring of the ocotillol skeleton have been shown to significantly alter the antibacterial activity of these compounds. semanticscholar.org For example, the introduction of aromatic substituents via esterification has been explored to enhance antibacterial properties. The evaluation of these derivatives against various bacterial strains has revealed that certain modifications can lead to potent antibacterial agents. nih.gov

The stereochemistry of the side chain remains a focal point for structural modifications. The synthesis of different epimers at C-20 and C-24 has been instrumental in demonstrating the stereoselectivity of their biological actions, including anti-inflammatory and cardioprotective effects. cjnmcpu.com For instance, the configuration at C-24 of the furan ring has been implicated in the cardioprotective effects of some ocotillol-type ginsenosides. cjnmcpu.com

The following table summarizes the antibacterial activity of some synthesized ocotillol-type derivatives, illustrating the impact of structural modifications on their biological profile. nih.gov

| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |

| PPD | OH | H | H | 16 | 8 |

| 3 | O-benzoyl | H | H | 8 | 4 |

| 5 | O-(4-nitrobenzoyl) | H | H | 8 | 4 |

| 16 | OH | OH | H | 16 | 8 |

| 24 | O-acetyl | O-acetyl | O-acetyl | 32 | 16 |

Data sourced from a study on synthesized ocotillol-type triterpenoid derivatives as antibacterial agents. nih.gov

Another area of modification involves the synthesis of derivatives with nitric oxide (NO) donors. These modifications aim to combine the intrinsic properties of the ocotillol scaffold with the biological effects of NO, potentially leading to synergistic therapeutic outcomes. semanticscholar.org

Computational Approaches in SAR Analysis

Computational methods, such as molecular docking and network pharmacology, are increasingly being employed to elucidate the SAR of ginsenosides, including the ocotillol class to which this compound belongs. These in silico techniques provide valuable insights into the molecular interactions between these compounds and their biological targets, helping to rationalize their observed activities and guide the design of new analogues.

Molecular docking studies have been utilized to predict the binding modes and affinities of ginsenosides with various protein targets. For instance, reverse docking has been used to screen a database of target proteins against a library of ginsenosides, including ocotillol saponins, to identify potential therapeutic targets and off-targets that could be associated with side effects. nih.gov Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. Molecular docking has also been instrumental in exploring the stereoselective effects of ginsenoside isomers on specific receptors, such as the P2Y12 receptor, by analyzing the differential protein-ligand interactions of the epimers. researchgate.net

Network pharmacology combined with molecular docking has been applied to investigate the mechanisms of action of ginsenosides in complex diseases like hypertension. mdpi.com This approach allows for the identification of multiple potential targets and pathways that may be modulated by these compounds. For example, such studies have suggested that certain ginsenosides may exert their antihypertensive effects by interacting with key enzymes like angiotensin-converting enzyme (ACE). mdpi.com

In the context of antimelanogenic activity, in silico docking studies have been used to compare the interaction of ginsenosides with tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net These computational analyses can provide a structural basis for the observed inhibitory effects and help in identifying the pharmacophoric features required for activity.

The following table presents the docking scores of selected ginsenosides against the angiotensin-converting enzyme (ACE), as identified through a network pharmacology and molecular docking study. mdpi.com

| Compound | Type | Docking Score (kcal/mol) |

| Floralquinquenoside C | Ocotillol-type | -11.5 |

| Ginsenoside Rg6 | Dammarane-type | -11.2 |

| Notoginsenoside T1 | Ocotillol-type | -10.9 |

| Floralquinquenoside B | Ocotillol-type | -10.7 |

Data from an in silico study on the role of ginseng bioactive compounds in hypertension. mdpi.com

These computational approaches, while not replacing experimental validation, serve as powerful tools in the SAR analysis of this compound and its analogues, accelerating the discovery and optimization of novel therapeutic agents from this important class of natural products.

Analytical Methodologies for the Characterization and Quantification of Goshonoside F2

Advanced Chromatographic Techniques

Chromatographic techniques are indispensable for separating Goshonoside F2 from complex mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of natural products. It works by passing a liquid sample through a column packed with a stationary phase, separating components based on their differential interactions with the stationary and mobile phases. For compounds like this compound, which are often found in plant extracts, HPLC allows for the isolation of individual compounds and their subsequent detection and measurement, typically using a Diode-Array Detector (DAD) or UV detector ejgm.co.ukmeasurlabs.com. While specific HPLC parameters for this compound are not detailed in all sources, established HPLC methods are used for analyzing related compounds in Rubus chingii frontiersin.org. Typical HPLC analyses involve a C18 reverse-phase column and a mobile phase gradient, often comprising water and organic solvents like acetonitrile (B52724) or methanol (B129727) ejgm.co.ukgoogle.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is highly effective for characterizing and identifying compounds in complex biological and natural product samples. LC-MS allows for the determination of the molecular weight of this compound and provides fragmentation data through tandem mass spectrometry (MS/MS), which aids in structural elucidation tum.denih.govmdpi.comchromatographyonline.com. The Human Metabolome Database provides predicted LC-MS/MS spectra for this compound, underscoring its utility in identification hmdb.ca. Patents describe the use of LC-MS with Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis after separation on a C18 column with an acetonitrile-water gradient google.com. LC-MS/MS has also been employed for the characterization of similar natural products, including diterpenoids from mushroom extracts uz.ac.zw.

Spectroscopic Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), NMR provides information about the chemical environment of each atom, connectivity, and stereochemistry. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer further insights by revealing correlations between nuclei, such as scalar couplings (J-couplings) or through-space interactions cam.ac.ukulethbridge.cauniv-lille1.frpbsiddhartha.ac.in. While specific NMR data for this compound are not extensively detailed in the provided snippets, NMR is a standard and essential technique for confirming the structure of diterpene glycosides, similar to how it has been used for rubusoside (B1680263) google.com.

Mass Spectrometry (MS): Mass spectrometry complements NMR by providing precise molecular weight information and characteristic fragmentation patterns. Techniques like ESI (Electrospray Ionization) coupled with mass analyzers such as Time-of-Flight (TOF) or Quadrupole (QTOF) are commonly used for natural product analysis mdpi.com. Mass spectrometry allows for the determination of the exact mass of this compound, which, when combined with its elemental composition, helps confirm its identity. Fragmentation patterns obtained from MS/MS experiments provide clues about the molecule's substructures, such as the glycosidic linkages and the aglycone moiety hmdb.catum.denih.gov.

Summary of this compound Properties:

| Property | Value | Source/Method |

| Molecular Formula | C₂₆H₄₄O₈ | thegoodscentscompany.com |

| Molecular Weight | 484.63028000 g/mol | thegoodscentscompany.com |

| CAS Number | 90851-25-5 | thegoodscentscompany.com |

| Chemical Class | Diterpene Glycoside | hmdb.ca |

| Identification Basis | Predicted LC-MS/MS, NMR confirmation of related compounds | hmdb.ca, google.com (for related compounds) |

Future Research Avenues and Challenges

Elucidation of Broader Biological Activities and Mechanistic Pathways

Current research has highlighted Goshonoside F2's potential as an anti-inflammatory agent. nih.govresearchgate.net Studies have demonstrated its ability to attenuate alcoholic liver injury by modulating immune responses, specifically by increasing regulatory T cells (Tregs) and decreasing Th17 cells in an IL-10 dependent manner. nih.gov Further research has shown it can restrain hepatic steatosis and inflammation by altering the binding affinity of Liver X Receptor alpha (LXRα) coregulators, thereby selectively repressing target genes related to lipogenesis and inflammation. nih.gov Another study confirmed its protective effects against TPA-induced skin inflammation in mice. researchgate.net

However, the full spectrum of this compound's bioactivities remains largely unexplored. Future research should prioritize investigating other potential therapeutic properties suggested by studies on its source plant and related compounds.

Potential Areas for Investigation:

Neuroprotective Effects: Many natural compounds, including other ginsenosides (B1230088) and flavonoids, exhibit neuroprotective properties by modulating signaling pathways like the Nrf2 antioxidant response element. mdpi.comnih.govnih.gov Research is needed to determine if this compound can cross the blood-brain barrier and exert protective effects against oxidative stress, neuroinflammation, and cytotoxicity in models of neurodegenerative diseases. mdpi.com

Antimicrobial Activity: this compound has been identified as a terpenoid component in mushroom extracts that showed antibacterial properties. uz.ac.zw Focused studies are required to confirm its specific antibacterial or antifungal activity, determine its minimum inhibitory concentration (MIC) against various pathogens, and elucidate its mechanism of action.

Anticancer Properties: The plant it is derived from, Rubus chingii, has been investigated for its anticancer effects. nih.govnih.gov It is crucial to conduct in vitro and in vivo studies to assess whether this compound possesses cytotoxic activity against cancer cell lines and to identify the molecular pathways it may modulate, such as those involved in apoptosis or cell cycle regulation.

A deeper dive into the mechanistic pathways of its known anti-inflammatory effects is also warranted. Investigating its interaction with key signaling molecules beyond LXRα, such as NF-κB and MAPKs, would provide a more complete picture of its mode of action.

| Reported Biological Activity | Investigated Mechanism | Source Organism |

| Attenuation of Alcoholic Liver Injury | Increases Regulatory T cells (Tregs), Decreases Th17 cells, IL-10 dependent | Panax ginseng (as Ginsenoside F2) nih.gov |

| Anti-steatosis and Anti-inflammatory | Enhances binding of corepressors to LXRα, selectively regulating gene transcription | Not specified in study nih.gov |

| Protection against Skin Inflammation | Reduction of edema and inflammatory responses | Not specified in study researchgate.net |

| Potential Antibacterial Activity | Identified as a component of active mushroom extract | Wild Mushrooms (Zimbabwe) uz.ac.zw |

Development of Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of this compound in various matrices, from plant tissues to biological fluids, are essential for pharmacological, metabolic, and ecological studies. While standard methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for identification, future research demands the development of more sophisticated and sensitive techniques for trace analysis. uz.ac.zw

Future Directions for Analytical Methods:

Ultra-High Resolution Mass Spectrometry (UHR-MS): Techniques like non-targeted metabolomics using UHR-MS can help in identifying this compound and its metabolites in complex biological samples with high accuracy and sensitivity, providing insights into its metabolic fate. tum.de

Hyphenated Techniques with Advanced Detectors: Coupling HPLC with more advanced detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), could improve quantification, especially for compounds lacking a strong UV chromophore. cjnmcpu.com

Development of Specific Immunoassays: The creation of monoclonal antibodies specific to this compound could lead to the development of highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for rapid screening and quantification in large numbers of samples.

These advanced methods are crucial for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, and for quality control of herbal products containing this compound.

Investigation of Ecological and Phytochemical Roles within Plant Metabolism

This compound is a secondary metabolite found characteristically in the leaves of Rubus chingii Hu. nih.govcjnmcpu.comresearchgate.net The specific localization of this and related goshonosides (F1, F3, F4, F5) in the leaves suggests a specialized function within the plant. nih.govfrontiersin.org The ecological and phytochemical roles of these compounds, however, are not well understood and represent a significant research avenue.

Future studies should aim to clarify:

Defensive Functions: Secondary metabolites often serve as defense mechanisms against herbivores, insects, and microbial pathogens. Research could involve bioassays to test the deterrent or toxic effects of purified this compound on common plant pests and fungi.

Allelopathic Potential: Investigating whether this compound is leached into the soil and affects the germination or growth of neighboring plant species could reveal a role in inter-plant competition.

Role in Abiotic Stress Response: Plants produce a wide array of secondary metabolites in response to environmental stressors like drought, UV radiation, and temperature extremes. Quantifying the levels of this compound in Rubus chingii under various stress conditions could elucidate its role in the plant's adaptation and survival mechanisms. ekb.eg

Biosynthetic Pathway: While it is understood to be a diterpene glycoside, the specific enzymes and regulatory genes involved in the biosynthesis of this compound have not been identified. Elucidating this pathway could enable biotechnological production of the compound.

Addressing Research Gaps for this compound

Despite the promising initial findings, research on this compound is still in its infancy. Several critical gaps need to be addressed to fully realize its scientific and potential therapeutic value.

| Research Area | Identified Gaps and Challenges | Proposed Future Research |

| Pharmacology | The full range of biological activities is unknown. Limited data beyond anti-inflammatory effects. | Screen for neuroprotective, anticancer, antioxidant, and antimicrobial activities. |

| Mechanistic Studies | Understanding of molecular targets and signaling pathways is incomplete. | Perform detailed molecular docking, transcriptomic, and proteomic analyses to identify targets and downstream effects. |

| Ecology & Phytochemistry | The role of this compound within its source plant is speculative. Biosynthetic pathway is unknown. | Conduct ecological interaction studies (e.g., anti-herbivore assays) and use genomic and metabolomic approaches to map its biosynthesis. |

| Analytical Chemistry | Lack of validated, highly sensitive methods for trace quantification in complex biological matrices. | Develop and validate advanced analytical methods (e.g., UPLC-UHR-MS/MS) for pharmacokinetic and metabolomic studies. |

| Clinical Relevance | No clinical studies have been conducted to assess efficacy or safety in humans. | Preclinical toxicity and efficacy studies in multiple animal models are a prerequisite for any future clinical trials. |

Systematic efforts to fill these knowledge gaps will be crucial. This includes expanding the pharmacological profile, conducting in-depth mechanistic studies, developing robust analytical tools, and investigating its natural role in plant ecosystems. Such a comprehensive approach will be essential to unlock the full potential of this compound.

Q & A

Q. How to ensure reproducibility of this compound’s anti-inflammatory effects across labs?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies: report animal strain, age, and housing conditions. Share raw data (e.g., RNA-seq files on GEO) and detailed protocols (Suppl. Materials section) to enable replication. Collaborative inter-lab studies reduce methodological bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.